![molecular formula C12H14ClNOS B2821271 {[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride CAS No. 1609404-28-5](/img/structure/B2821271.png)
{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride is a chemical compound with the CAS Number: 1609404-28-5 . It has a molecular weight of 255.77 and its IUPAC name is (4-(phenoxymethyl)thiophen-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NOS.ClH/c13-7-12-6-10 (9-15-12)8-14-11-4-2-1-3-5-11;/h1-6,9H,7-8,13H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Amine derivative compounds have been synthesized and investigated for their corrosion inhibition performances on mild steel in an HCl medium. These studies, utilizing compounds with structural similarities, indicate that the presence of phenolic and thienyl groups contributes to the formation of a protective film on metal surfaces, enhancing corrosion resistance. The efficiency of these inhibitors can be significantly affected by the nature of substituents, demonstrating the importance of chemical structure in corrosion inhibition applications (Boughoues et al., 2020).
Schiff Base Ligands and Metal Complexation
- Schiff base ligands derived from amine and aldehyde precursors, which may include structural motifs similar to the query compound, have been extensively studied for their ability to form complexes with metal ions. These complexes are of interest for their potential applications in catalysis, molecular recognition, and as building blocks in supramolecular chemistry. The structural versatility and tunability of Schiff bases allow for the fine-tuning of their electronic and steric properties, which can significantly influence the stability and reactivity of the resulting metal complexes (Nazır et al., 2000).
Polymer Synthesis
- Research into the use of phenolic compounds in polymer chemistry has highlighted their potential as building blocks for the synthesis of novel polymeric materials. For instance, phenolic precursors have been utilized in the elaboration of polybenzoxazines, a class of thermosetting resins known for their excellent thermal stability, mechanical properties, and chemical resistance. The incorporation of amine functionalities into these polymers can further enhance their performance and broaden their applications (Trejo-Machin et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(phenoxymethyl)thiophen-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS.ClH/c13-7-12-6-10(9-15-12)8-14-11-4-2-1-3-5-11;/h1-6,9H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYXAAATWTKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Phenoxymethyl)-2-thienyl]methyl}amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

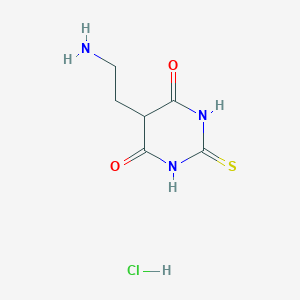
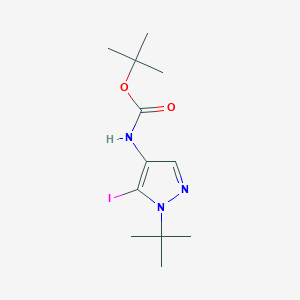

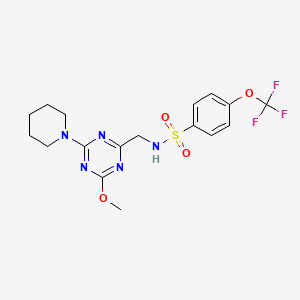
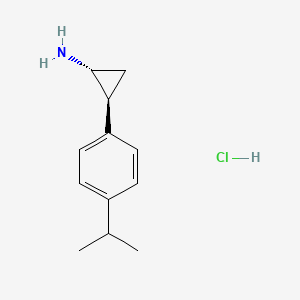
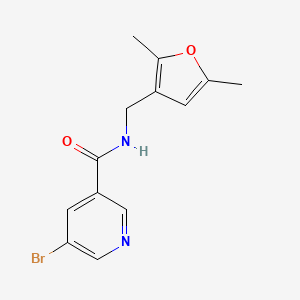
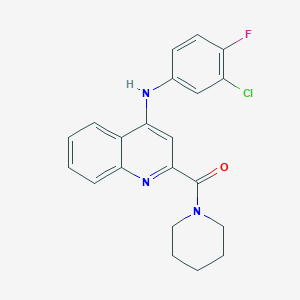

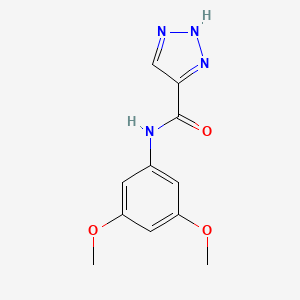

![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)

![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)